Comparative Melanogenesis Inhibition: 5,7,3',4'-Tetramethoxyflavone vs. Related Methoxyflavones
In a study assessing melanogenesis inhibitory activity in theophylline-stimulated murine B16 melanoma 4A5 cells, 5,7,3',4'-tetramethoxyflavone (a flavone analog) demonstrated an IC50 of 8.6 μM [1]. This activity was comparable to 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 μM) but was notably less potent than 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (IC50 = 2.9 μM) and 5-hydroxy-3,7,3',4'-tetramethoxyflavone (IC50 = 3.5 μM) [1]. The compound inhibited melanogenesis without notable cytotoxicity at effective concentrations [1].
| Evidence Dimension | Melanogenesis inhibition (IC50) |
|---|---|
| Target Compound Data | 8.6 μM (5,7,3',4'-tetramethoxyflavone) |
| Comparator Or Baseline | 8.8 μM (5-hydroxy-7,3',4'-trimethoxyflavone); 2.9 μM (5,3'-dihydroxy-3,7,4'-trimethoxyflavone); 3.5 μM (5-hydroxy-3,7,3',4'-tetramethoxyflavone) |
| Quantified Difference | 2.1-fold less potent than 5,3'-dihydroxy-3,7,4'-trimethoxyflavone; 2.5-fold less potent than 5-hydroxy-3,7,3',4'-tetramethoxyflavone |
| Conditions | Theophylline-stimulated murine B16 melanoma 4A5 cells |
Why This Matters
This data positions 5,7,3',4'-tetramethoxyflavone as a moderately potent melanogenesis inhibitor, useful for studies where a balance between activity and lack of cytotoxicity is required.
- [1] Ninomiya, K., et al. (2016). Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. Journal of Natural Medicines, 70(2), 179–189. View Source
